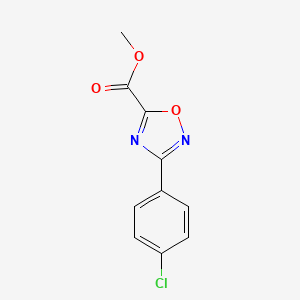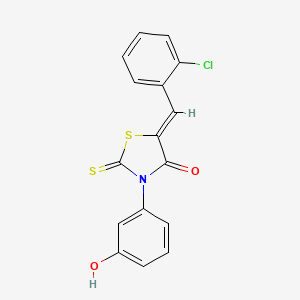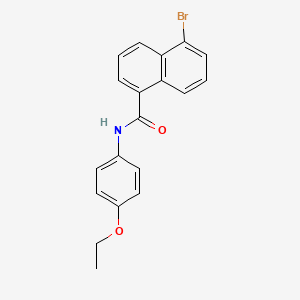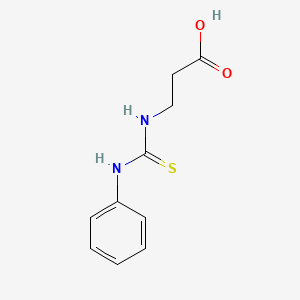![molecular formula C25H20ClN3O2 B6047278 [4-(4-Chlorophenyl)-2,6-dioxo-1-(2-phenylethyl)-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide](/img/structure/B6047278.png)
[4-(4-Chlorophenyl)-2,6-dioxo-1-(2-phenylethyl)-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Chlorophenyl)-2,6-dioxo-1-(2-phenylethyl)-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a pyridinium ion, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-2,6-dioxo-1-(2-phenylethyl)-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring using reagents like thionyl chloride or chlorine gas.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Pyridinium Ion Formation: The pyridinium ion can be introduced through quaternization reactions using pyridine and alkyl halides.
Final Coupling Reaction: The final step involves coupling the chlorophenyl, piperidine, and pyridinium intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the pyridinium ion, converting it to a pyridine ring using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to pyridine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Drug Development: The compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biochemical Probes: It could be used as a probe to study biochemical pathways.
Medicine
Diagnostics: Use in imaging techniques or as a biomarker.
Industry
Polymer Synthesis: The compound could be used in the synthesis of specialty polymers with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of [4-(4-Chlorophenyl)-2,6-dioxo-1-(2-phenylethyl)-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
[4-(4-Chlorophenyl)-2,6-dioxo-1-(2-phenylethyl)-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide: shares similarities with other compounds featuring chlorophenyl, pyridinium, and piperidine groups.
Chlorpromazine: A phenothiazine derivative with a chlorophenyl group, used as an antipsychotic.
Pyridostigmine: A pyridinium compound used as a medication for myasthenia gravis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
[4-(4-chlorophenyl)-2,6-dioxo-1-(2-phenylethyl)-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c26-20-11-9-19(10-12-20)22-21(17-27)24(30)29(16-13-18-7-3-1-4-8-18)25(31)23(22)28-14-5-2-6-15-28/h1-12,14-15,22-23H,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYZYLVKZRFSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(C(C(=C=[N-])C2=O)C3=CC=C(C=C3)Cl)[N+]4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6047208.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![3-(tetrahydro-2H-pyran-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047234.png)
![N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B6047239.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B6047247.png)
![4-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6047254.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)acrylamide](/img/structure/B6047261.png)



![11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6047285.png)
![2-(2-PHENYLETHYL)-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6047299.png)
![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)
